molecular formula C10H15N3O3 B12820644 tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate

tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate

Cat. No.: B12820644
M. Wt: 225.24 g/mol
InChI Key: WTPJSEMCYIDRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate: is a heterocyclic compound that belongs to the class of isoxazoles Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of an intermediate compound, which is then subjected to cyclization using reagents like hydroxylamine and a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.

Scientific Research Applications

tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-d][1,2]oxazole-5-carboxylate

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)15-9(14)13-4-6-7(5-13)16-12-8(6)11/h4-5H2,1-3H3,(H2,11,12)

InChI Key

WTPJSEMCYIDRNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)ON=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.